molecular formula C14H12ClN5O2S B2512230 N-(3-chloro-4-methylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide CAS No. 877638-56-7

N-(3-chloro-4-methylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

Cat. No. B2512230
CAS RN: 877638-56-7
M. Wt: 349.79
InChI Key: AYSQCLBWOGAGKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C14H12ClN5O2S and its molecular weight is 349.79. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

  • Synthesis of Triazolopyrimidines and Pyrimidinones: Research highlights the synthesis of novel triazolopyrimidines and pyrimidinones derivatives, demonstrating their potential in developing compounds with antimicrobial activities. These compounds were synthesized through reactions involving specific hydrazonoyl halides, showcasing the versatility of triazolopyrimidines as a scaffold for further pharmacological exploration (Gomha, Mohamed, Zaki, Ewies, Elroby, 2018).

Biological and Antimicrobial Applications

  • Antimicrobial Activity of Triazolopyrimidines

    A study synthesized new analogs of triazolopyrimidines and evaluated their antimicrobial activities. The research indicated that certain derivatives exhibit significant antimicrobial properties, suggesting the potential of these compounds in developing new antimicrobial agents (Kumar, Kurmarayuni, Indupalli, Pallapati, Bollikolla, 2019).

  • Antitumor Activity of Thienotriazolopyrimidine Derivatives

    Another study focused on the synthesis and evaluation of antitumor activities of thienotriazolopyrimidine derivatives. This research underscores the importance of structural modifications in triazolopyrimidines to enhance their antitumor efficacy, indicating a promising avenue for developing cancer therapeutic agents (Hafez, El-Gazzar, 2017).

Chemical Synthesis and Characterization

  • Microwave-Assisted Synthesis of Heterocycles: Studies have also explored the microwave-assisted synthesis of various heterocyclic systems, including triazolothiadiazoles and thiadiazines. These methodologies offer rapid and efficient routes to synthesize complex heterocyclic compounds with potential biological activities, emphasizing the role of advanced synthetic techniques in medicinal chemistry (Shiradkar, Kale, 2006).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[(7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5O2S/c1-8-2-3-9(6-10(8)15)16-12(22)7-23-14-19-18-13-17-11(21)4-5-20(13)14/h2-6H,7H2,1H3,(H,16,22)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSQCLBWOGAGKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC(=O)N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide

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